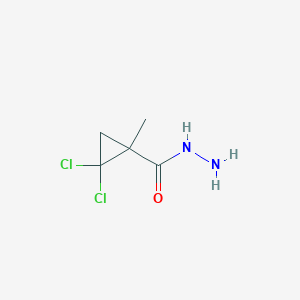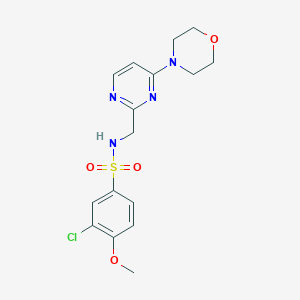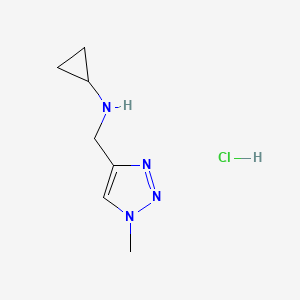
2,2-Dichloro-1-methylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-methylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C5H8Cl2N2O and a molecular weight of 183.03 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The boiling point of 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid, a related compound, is 85 °C/8 mmHg, and its melting point is 60-65 °C . The density of Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate, another related compound, is 1.269 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Chemical Transformation and Synthesis
2,2-Dichloro-1-methylcyclopropanecarbohydrazide, a variant of dichlorocyclopropanes, has been explored in various chemical synthesis and transformation studies. For example, Kovalenko and Kulinkovich (2011) demonstrated the resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid by crystallization with phenylethylamine salts, leading to mono-orthoester derivatives and dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).
Reactivity and Intermediate Formation
Billups et al. (1981) studied the generation of simple methylenecyclopropenes as reactive intermediates, interpreting their findings in the context of reactive intermediates like methylenecyclopropene (Billups et al., 1981).
Plant Growth Regulation
In the field of botany and agriculture, 1-methylcyclopropene, a closely related compound, has been recognized as a significant tool for studying ethylene's role in plants. It effectively prevents ethylene effects in a range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Catalysis and Ring Enlargement
Shi, Liu, and Tang (2006) explored the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, proposing a reaction mechanism based on deuterium labeling experiments (Shi, Liu, & Tang, 2006).
Ozonolysis Research
Legostaeva et al. (2018) conducted low-temperature ozonolysis of 2-alkenyl-1,1-dichlorocyclopropanes, exploring various conditions and workup procedures to yield carbonyl and carboxy derivatives (Legostaeva et al., 2018).
Kinetic Studies
Shtarov et al. (2002) utilized gas-phase NMR analysis to investigate the kinetics of rearrangement and dimerization of 2,2-dichloro-1-methylenecyclopropane (Shtarov et al., 2002).
Electrolysis Experiments
Takeda, Wada, and Murakami (1971) performed electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acids in hydroxylic solvents, examining the solvolysis and coupling yielding dichloroallyl ethers and acetates (Takeda, Wada, & Murakami, 1971).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dichloro-1-methylcyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWQATHJGVISLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2535667.png)

![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)




![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)


![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2535684.png)


![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)
